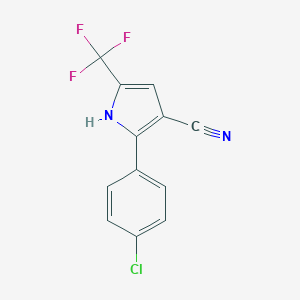

2-(4-クロロフェニル)-5-(トリフルオロメチル)-1H-ピロール-3-カルボニトリル

概要

説明

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, also known as 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, is a useful research compound. Its molecular formula is C12H6ClF3N2 and its molecular weight is 270.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

殺虫活性

この化合物は、6-フルオロ-1,4-ジヒドロピラノ[2,3-c]ピラゾールの合成に使用されており、顕著な殺虫活性を示します。これらのピラゾールを生成するために使用される化学的および位置選択的な脱フッ素化環化プロセスは、その温和な条件と高収率で注目に値します。 注目すべきことに、誘導体の1つは、世界的な農業上の脅威である害虫Plutella xylostellaに対して最大100%の有効性を示しました .

有機合成

この化合物は、さまざまな有機合成反応における前駆体として役立ちます。例えば、異なる求核部位を区別する反応を受けることができ、多様で有用な化合物の生成につながります。 この汎用性は、合成化学者のために利用可能なツールキットを拡大するために不可欠です .

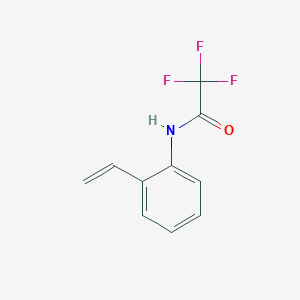

光レドックス触媒

光レドックス触媒の分野では、この化合物の誘導体はS-トリフルオロメチル化を促進するために使用されてきました。 このプロセスには、可視光下で光レドックス触媒を必要とせずに、電子ドナー-アクセプター(EDA)錯体と分子内単一電子移動(SET)反応が関与しています .

医薬品化学

2-(4-クロロフェニル)-5-(トリフルオロメチル)-1H-ピロール-3-カルボニトリルの誘導体は、その潜在的な医薬品用途について調査されてきました。 例えば、血管損傷のモデルにおいて治療効果を持つ可能性のあるP-セレクチン阻害剤の発見に使用されてきました .

特性

IUPAC Name |

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N2/c13-9-3-1-7(2-4-9)11-8(6-17)5-10(18-11)12(14,15)16/h1-5,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLQPJBQKJYNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(N2)C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451409 | |

| Record name | 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122454-23-3 | |

| Record name | 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

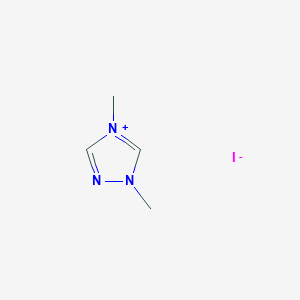

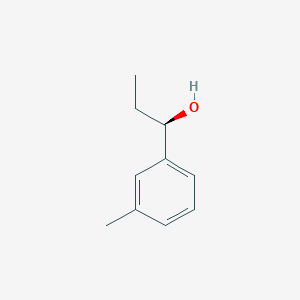

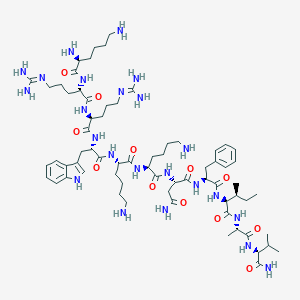

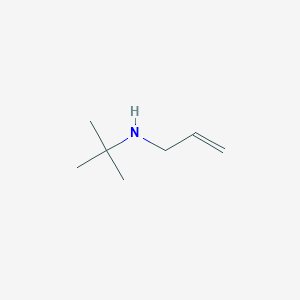

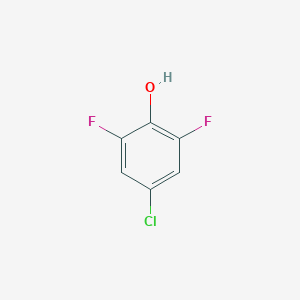

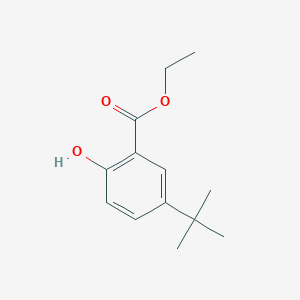

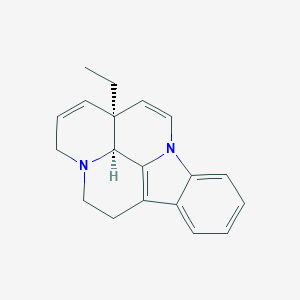

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile based on the provided research?

A1: The primary application of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, also known as Econea®, is as an environmentally friendly antifouling agent. It is incorporated into coatings for marine vessels to prevent the accumulation of marine organisms. []

Q2: How effective is 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile as an antifouling agent?

A2: Research indicates that 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile demonstrates potent antifouling properties. Studies have shown its effectiveness against various fouling organisms, leading to its incorporation in commercial marine coatings. [, ]

Q3: Are there any synergistic effects when 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is combined with other compounds?

A3: Yes, research shows synergistic effects when 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is combined with other biocidal compounds. For example, combining it with copper compounds like Cu2O, Cu(OH)2, or copper pyrithione enhances its efficacy against fouling organisms. [, ] Similar synergistic effects are observed when combined with zinc pyrithione, with an optimal weight ratio ranging from 2:1 to 1:2. []

Q4: Has 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile been tested against specific organisms?

A4: Yes, this compound has shown efficacy against a range of organisms. Notably, it exhibits potent molluscicidal activity against Pomacea canaliculata, a freshwater snail. [] Additionally, it shows activity against Oncomelania hupensis, the intermediate host of Schistosoma japonicum. []

Q5: Are there any analytical methods available to measure the release of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile from coatings?

A5: Researchers have developed a method using liquid chromatography-mass spectrometry to directly detect and quantify 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile in artificial seawater. This method enables monitoring the release rate of the compound from antifouling paints. []

Q6: Has the mechanism of action of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile been investigated?

A6: While the precise mechanism of action is still under investigation, studies suggest that 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile may affect energy metabolism in target organisms. For instance, exposure to this compound reduces ATP levels in Oncomelania hupensis. [] Further research is necessary to fully elucidate its mode of action.

Q7: Are there any structural modifications explored to improve the activity of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile?

A7: Research has investigated the impact of structural modifications on the activity of arylpyrrole compounds, including 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile. One study found that the presence of a bromide on the pyrrole ring is essential for strong molluscicidal activity. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of such compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)